molecular formula C8H3BrN2O B12869782 2-Bromobenzo[d]oxazole-6-carbonitrile

2-Bromobenzo[d]oxazole-6-carbonitrile

Cat. No.: B12869782
M. Wt: 223.03 g/mol
InChI Key: ZBYWDRRJXNJONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzo[d]oxazole-6-carbonitrile is a heterocyclic compound with the molecular formula C8H3BrN2O. It is a derivative of benzoxazole, where the benzene ring is fused with an oxazole ring and substituted with a bromine atom at the 2-position and a cyano group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-aminophenol with bromine to form 2-bromophenol, which is then cyclized with cyanogen bromide to yield 2-Bromobenzo[d]oxazole-6-carbonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on cost-efficiency, yield, and purity. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzo[d]oxazole-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromobenzo[d]oxazole-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]oxazole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and cyano groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromobenzo[d]thiazole-6-carbonitrile
  • 2-Chlorobenzo[d]oxazole-6-carbonitrile
  • 2-Fluorobenzo[d]oxazole-6-carbonitrile

Uniqueness

2-Bromobenzo[d]oxazole-6-carbonitrile is unique due to the presence of both bromine and cyano groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C8H3BrN2O

Molecular Weight

223.03 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-6-carbonitrile

InChI

InChI=1S/C8H3BrN2O/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H

InChI Key

ZBYWDRRJXNJONI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.